4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid
Description
Systematic IUPAC Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid. This nomenclature follows the IUPAC rules for naming organic compounds, where benzoic acid serves as the parent structure with a substituted piperazine ring at the para (4) position.
The structural formula of this compound consists of three primary components:
- A benzoic acid core (C6H4COOH), with a benzene ring bearing a carboxylic acid group
- A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) attached at the para position of the benzoic acid
- A cyclopropanecarbonyl group (cyclopropane ring attached to a carbonyl group) connected to the 4-position of the piperazine ring
The structural connectivity can be represented as: benzoic acid (4-position) - piperazine (1-position) with a cyclopropanecarbonyl group at the 4-position of the piperazine ring. This arrangement creates a molecule with distinct functional regions that contribute to its chemical properties and potential applications.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number assigned to 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid is 606119-43-1. This unique identifier serves as a universal reference for this specific chemical compound in scientific literature, databases, and regulatory documentation.
Several alternative chemical identifiers are used to reference this compound across different chemical databases and in scientific literature:
The International Chemical Identifier (InChI) system provides a standardized method to encode the structural information of chemical compounds. The InChI representation for this compound encodes its molecular connectivity, stereochemistry, and other structural features in a format that is both human-readable (with practice) and machine-readable. This allows for unambiguous identification across different chemical databases.
The InChIKey, a hashed version of the InChI, consists of a fixed-length string of 27 characters designed to facilitate web searches and database indexing of chemical compounds. Unlike the full InChI, the InChIKey is not directly convertible back to the chemical structure but serves as a unique identifier for database searches.
The Simplified Molecular Input Line Entry System (SMILES) notation offers another representation of the chemical structure as a linear string of characters, describing the connectivity of atoms in a compact format that can be interpreted by various chemical software programs.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid is C15H18N2O3, indicating that the molecule consists of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. Using the atomic weights of these elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the molecular weight can be calculated as approximately 274.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 274.32 g/mol |
| Elemental Composition | C: 65.68%, H: 6.61%, N: 10.21%, O: 17.50% |
Mass spectrometric analysis provides crucial information for the characterization and identification of this compound. In a typical mass spectrometry experiment, the molecule undergoes ionization, and the resulting ions are separated according to their mass-to-charge (m/z) ratio. For 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid, several ionization techniques can be employed:
Electron Ionization (EI): When bombarded with high-energy electrons, the molecule forms a radical cation (M+- ), which often undergoes fragmentation to produce characteristic fragment ions. The expected mass spectrum would show:
- Molecular ion peak (M+) at m/z 274
- Fragment ions resulting from bond cleavages, such as loss of the cyclopropyl group or fragmentation of the piperazine ring
Electrospray Ionization (ESI): This softer ionization technique is particularly useful for compounds with polar functional groups, such as the carboxylic acid in this molecule. ESI typically produces protonated molecular ions ([M+H]+) at m/z 275.
High-resolution mass spectrometry (HRMS) can determine the exact mass of the compound with high precision, allowing for confirmation of the molecular formula. The theoretical exact mass of C15H18N2O3 is 274.1317 Da, and HRMS measurements would typically fall within a few parts per million of this value.
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary structural information to mass spectrometry. For 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid, both proton (1H) and carbon (13C) NMR spectroscopy would reveal characteristic signals corresponding to the aromatic protons of the benzoic acid moiety, the cyclopropane ring protons, and the methylene protons of the piperazine ring. The carboxylic acid carbon would typically appear at a chemical shift around 170-180 ppm in the 13C NMR spectrum.
Properties
IUPAC Name |
4-[4-(cyclopropanecarbonyl)piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14(11-1-2-11)17-9-7-16(8-10-17)13-5-3-12(4-6-13)15(19)20/h3-6,11H,1-2,7-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIMXPRUDMJGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclopropyl (piperazin-1-yl) methanone
| Step | Reagents & Conditions | Description | Yield & Properties |
|---|---|---|---|
| 1 | Piperazine (2.5 g, 29.02 mmol), acetic acid (10 mL), N2 atmosphere, 40°C | Piperazine dissolved in acetic acid under nitrogen, warmed to 40°C | Complete dissolution |
| 2 | Cyclopropane carbonyl chloride (2.89 mL, 31.92 mmol), added over 15 min, stirred at RT for 8 h | Acylation of piperazine to form cyclopropyl piperazinyl methanone | White solid, 3.9 g, 88% yield, mp 149 °C |
| 3 | Workup: filtration, distillation under reduced pressure, ethyl acetate wash | Isolation of product | Confirmed by 1H NMR, 13C NMR, HRMS |
- 1H NMR (DMSO-d6): δ 9.73 (br s, 1H), 3.93-3.41 (m, 5H), 0.80-0.74 (m, 4H)
- 13C NMR (DMSO-d6): δ 171.9 (carbonyl), 42.9, 42.2, 10.7, 7.6
- HRMS (ESI): Found m/z 155.1183 (calc. 155.1179)
Coupling with 2-Fluoro-5-bromo Benzoic Acid to Form Amide Intermediate
| Step | Reagents & Conditions | Description | Yield & Properties |
|---|---|---|---|
| 1 | 2-Fluoro-5-bromo benzoic acid (5.54 g, 25.29 mmol), DMF (25 mL), DIPEA (13.22 mL, 75.87 mmol), HBTU (9.59 g, 25.29 mmol) | Activation of benzoic acid for amide coupling | Reaction at 0 °C under N2 |
| 2 | Addition of cyclopropyl (piperazin-1-yl) methanone (3.9 g, 25.29 mmol) | Formation of (4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone | Stirred 15 h at RT |
| 3 | Workup: DMF removal, extraction with DCM, acid/base washes, drying | Isolation of white solid | Yield: 6.74 g, 75%, mp 93 °C |
| 4 | Characterization by 1H NMR, 13C NMR, HRMS | Confirmed structure |
- 1H NMR (CDCl3): δ 7.48-7.44 (m, 2H), 3.71-3.27 (m, 8H), 0.96-0.74 (m, 4H)
- 13C NMR (CDCl3): δ 172.3 (amide C=O), 163.9, 157.1 (d, J=248.3 Hz, C-F), 47.2, 42.3, 11.0, 7.7
- HRMS (ESI): Found m/z 355.0462 (calc. 355.0452)
Formation of 2-(2-(3-(4-(Cyclopropanecarbonyl) piperazine-1-carbonyl)-4-fluorophenyl) acetyl) benzoic acid
| Step | Reagents & Conditions | Description | Yield & Properties |
|---|---|---|---|
| 1 | 2-Acetylbenzoic acid (9.34 g, 56.92 mmol), above amide intermediate (6.74 g, 18.97 mmol), sodium tert-butoxide (9.12 g, 94.85 mmol), DMF (20 mL) | Base-promoted coupling under argon | Heated at 120 °C for 36-40 h |
| 2 | Workup: Extraction with chilled ethyl acetate, drying | Product obtained as colorless oil | Yield: 7.07 g, 85% |
| 3 | Characterization by 1H NMR, 13C NMR, 19F NMR, HRMS | Confirmed structure |
- 1H NMR (CDCl3): δ 7.98 (s, 1H), 3.78-3.74 (m, 4H), 0.99 (s, 2H)
- 13C NMR (CDCl3): δ 174.1, 172.5, 168.4 (carbonyls), 156.5 (d, J=243.4 Hz, C-F), 46.5, 42.2, 11.0, 7.7
- 19F NMR (CDCl3): δ -117.03
- HRMS (ESI): Found m/z 439.1662 (calc. 439.1664)
Final Cyclization to 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic Acid Derivative
| Step | Reagents & Conditions | Description | Yield & Properties |
|---|---|---|---|
| 1 | Hydrazine hydrate (0.7 mL, 20.96 mmol), ethanol (15 mL), reflux | Cyclization of above intermediate | Reflux for 15 h |
| 2 | Removal of ethanol by rotary evaporation, purification by flash chromatography | Final product isolated as white solid | Yield: 6.30 g, 90%, mp 208 °C |
| 3 | Characterization by IR, 1H NMR, 13C NMR, 19F NMR | High purity (HPLC 99.9%) |
- 1H NMR (DMSO-d6): δ 12.59 (s, 1H, COOH), 8.28-7.22 (aromatic protons), 4.34 (s, 2H), 3.75-3.60 (m, 6H), 0.75-0.72 (m, 4H)
- 13C NMR (DMSO-d6): δ 171.8, 164.5, 159.9 (carbonyls), 156.8 (d, J=244.2 Hz, C-F), 46.7, 42.2, 10.8, 7.6
- IR: Characteristic CO and NH stretches around 3400-1630 cm⁻¹
Summary Table of Key Synthetic Parameters
| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Physical State | Characterization Techniques |
|---|---|---|---|---|---|---|
| 1 | Cyclopropyl (piperazin-1-yl) methanone | Piperazine, cyclopropane carbonyl chloride, acetic acid | 40 °C, RT stirring 8 h | 88 | White solid, mp 149 °C | 1H NMR, 13C NMR, HRMS |
| 2 | (4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone | 2-fluoro-5-bromo benzoic acid, HBTU, DIPEA, DMF | 0 °C to RT, 15 h | 75 | White solid, mp 93 °C | 1H NMR, 13C NMR, HRMS |
| 3 | 2-(2-(3-(4-(Cyclopropanecarbonyl) piperazine-1-carbonyl)-4-fluorophenyl) acetyl) benzoic acid | Sodium tert-butoxide, DMF | 120 °C, 36-40 h | 85 | Colorless oil | 1H NMR, 13C NMR, 19F NMR, HRMS |
| 4 | Final benzoic acid derivative | Hydrazine hydrate, EtOH reflux | Reflux 15 h | 90 | White solid, mp 208 °C | IR, 1H NMR, 13C NMR, 19F NMR, HPLC |
Research Findings and Considerations
- The acylation of piperazine with cyclopropane carbonyl chloride is efficient and high yielding under mild conditions, providing a key intermediate for further coupling.
- Use of HBTU and DIPEA in DMF is a standard and effective method for amide bond formation between the piperazine intermediate and substituted benzoic acids.
- The base-promoted coupling with sodium tert-butoxide at elevated temperature facilitates the formation of the acetyl benzoic acid intermediate, which is critical for subsequent cyclization.
- Final cyclization with hydrazine hydrate in ethanol under reflux conditions yields the target benzoic acid derivative with high purity and yield.
- The methodology is supported by comprehensive spectroscopic data (NMR, IR, HRMS) ensuring structural confirmation at each step.
- The synthetic route is amenable to scale-up and purification by standard chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the cyclopropanecarbonyl group can yield cyclopropylmethyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
Research has indicated its potential as an enzyme inhibitor , particularly targeting carbonic anhydrase enzymes. This inhibition can affect physiological processes such as acid-base balance and fluid secretion, making it relevant in studies of metabolic disorders.
Medicine
The compound has been explored for its potential therapeutic properties , including:
- Anti-cancer Activity : Studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cancer cell signaling pathways.
- Anti-inflammatory Effects : Its ability to modulate inflammatory responses makes it a candidate for treating conditions like arthritis.
Industry
In industrial applications, this compound is utilized in the development of novel materials and pharmaceuticals, contributing to advancements in drug formulation and delivery systems.
Research indicates that 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid interacts with various biological targets:
- Enzymes : Modulates metabolic pathways.
- Receptors : Influences neurotransmitter systems.
- Ion Channels : Affects neuronal excitability.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- A study explored the inhibition of carbonic anhydrase by piperazine derivatives, demonstrating significant inhibitory activity that could be leveraged for therapeutic development.
- Another research utilized computer-aided drug design to evaluate the biological activity spectra of similar compounds, suggesting broad applications in treating diseases such as cancer and central nervous system disorders.
Mechanism of Action
The mechanism of action of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase by binding to the active site and preventing substrate access . The cyclopropanecarbonyl group can enhance binding affinity and specificity, contributing to its biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share core similarities with 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid but differ in piperazine substituents or benzene ring modifications:
(a) 4-(4-Methylpiperazin-1-yl)benzoic Acid (CAS 1998216-00-4)
- Substituent : Methyl group on piperazine.
- estimated ~2.5 for the target compound). No direct biological activity is reported, but methyl-piperazine derivatives are common in kinase inhibitors due to improved pharmacokinetics .
(b) 3-(Piperazin-1-yl)benzoic Acid Hydrochloride (CAS 118996-38-6)
- Substituent : Piperazine at the meta position; hydrochloride salt.
- As a salt, it exhibits high aqueous solubility but lower membrane permeability. Weak antioxidant activity is observed in related piperazine-acridine hybrids .
(c) 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid (CAS 106261-48-7)
- Substituent : Methylpiperazine linked via a methylene bridge.
- Key Differences : The methylene spacer increases flexibility, possibly enhancing conformational adaptability for target engagement. This structural variation is prevalent in protease inhibitors .
(d) 4-Hydroxybenzoic Acid (CAS 99-96-7)
- Substituent : Hydroxyl group at the para position.
- Key Differences : Lacks the piperazine-cyclopropane moiety, resulting in significantly higher polarity (logP ~1.2) and acidity (pKa ~4.5). Used as a preservative, its simpler structure limits pharmacological utility compared to piperazine derivatives .
Physicochemical Properties
| Property | Target Compound | 4-(4-Methylpiperazin-1-yl)benzoic Acid | 3-(Piperazin-1-yl)benzoic Acid HCl | 4-Hydroxybenzoic Acid |
|---|---|---|---|---|
| logP | ~2.5 (estimated) | ~1.8 | ~0.5 (salt form) | ~1.2 |
| Solubility | Moderate (organic solvents) | High (aqueous) | Very High | High (aqueous) |
| pKa | ~4.2 (carboxylic acid) | ~4.0 | ~3.8 | ~4.5 |
| Synthetic Complexity | High (cyclopropane coupling) | Moderate | Low | Low |
Biological Activity
4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid can be represented as follows:
- IUPAC Name : 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.31 g/mol
This compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.
The biological activity of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid primarily involves its interaction with specific receptors and enzymes in the body. The compound may modulate the activity of proteins involved in signaling pathways, thereby influencing cellular responses.
Pharmacological Targets
Research indicates that compounds similar to 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid can target:
- Enzymes : Affecting metabolic pathways.
- Receptors : Modulating neurotransmitter systems.
- Ion Channels : Influencing neuronal excitability.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of piperazine derivatives, including 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid. A notable study utilized computer-aided methods to evaluate the biological activity spectra of piperidine derivatives, indicating a broad range of potential applications in treating various diseases such as cancer and central nervous system disorders .
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Synthetic Route Example
- Starting Materials : Cyclopropanecarbonyl chloride, piperazine, and benzoic acid.
- Reaction Conditions : The reaction is conducted under controlled temperature and pressure to facilitate the formation of the desired amide bond.
- Purification : The product is purified using crystallization or chromatography methods.
Q & A
Q. What advanced techniques identify metabolic pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
